molecular formula C18H17N3O3 B11697566 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11697566
M. Wt: 323.3 g/mol
InChI Key: UPNHELQLKIPDPQ-UHFFFAOYSA-N
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Description

N'-[(3Z)-1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide (CAS: 327033-68-1) is a synthetic isatin-derived hydrazide with the molecular formula C₁₈H₁₇N₃O₃ and a molar mass of 323.35 g/mol . Its structure features a 1-methyl-substituted indole-2-one core in the Z-configuration at the 3-position, linked to a 2-(2-methylphenoxy)acetohydrazide moiety. This compound is part of a broader class of indole-3-ylidene hydrazides, which are studied for their diverse pharmacological potentials, including antitumor, antimicrobial, and central nervous system (CNS)-related activities .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H17N3O3/c1-12-7-3-6-10-15(12)24-11-16(22)19-20-17-13-8-4-5-9-14(13)21(2)18(17)23/h3-10,23H,11H2,1-2H3

InChI Key

UPNHELQLKIPDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-(2-methylphenoxy)acetohydrazide in the presence of an acid catalyst such as glacial acetic acid. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydrazide group may form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous indole-3-ylidene hydrazides, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations on the Indole Ring

Key Structural Differences :

  • Target Compound : 1-Methyl substitution on the indole ring.
  • Analogues: MDA-19: 1-Hexyl substitution (N'-[(3Z)-1-(1-hexyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene] benzohydrazide). MDA-19 is a CB2 agonist with demonstrated neuropathic pain relief and antitumor activity via PI3K/Akt/mTOR pathway inhibition . Compound 5b–5f: Halogen (Br, Cl, F) or methoxy substitutions at the 5-position of the indole ring. For example, N'-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazide (5c) showed enhanced antimicrobial activity compared to non-halogenated derivatives .

Impact of Substituents :

  • Methyl vs. Hexyl : The 1-methyl group in the target compound may reduce CNS side effects compared to MDA-19’s hexyl chain, which could increase CNS activity .
  • Halogenation : Chloro or bromo substituents (e.g., 5b, 5c) improve antimicrobial potency but may reduce solubility due to increased molecular weight .
Variations in the Hydrazide Moiety

Key Differences :

  • Target Compound: 2-(2-Methylphenoxy)acetohydrazide.
  • Compound 5: 5-Methoxy-1H-indole-2-carbohydrazide.

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₈H₁₇N₃O₃ 323.35 1-Methyl, 2-methylphenoxy Under investigation
MDA-19 C₂₀H₂₄N₄O₂ 376.44 1-Hexyl, benzohydrazide CB2 agonist, antitumor
5c (Antimicrobial Agent) C₁₈H₁₂ClN₃O₃ 353.76 5-Chloro, 5-methoxy Antimicrobial (Gram+ bacteria)
4-Chlorophenoxy Derivative C₁₆H₁₂ClN₃O₃ 329.74 4-Chlorophenoxy Cytotoxic (IC₅₀: 131.1 nM)
Table 2: Melting Points and Solubility Trends
Compound Melting Point (°C) Solubility (Water)
Target Compound Not reported Likely low (lipophilic)
5c (Antimicrobial Agent) >300 Insoluble
MDA-19 Not reported Moderate (DMSO soluble)

Biological Activity

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 323.3 g/mol
  • CAS Number : 327033-68-1
  • InChIKey : LCOXNTUQQVVXOM-LGMDPLHJSA-N

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-(2-methylphenoxy)acetic acid hydrazide and an appropriate indole derivative. This process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of indole-based hydrazides exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15.4Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Its derivatives have been tested against various bacterial strains, demonstrating significant inhibitory effects. The activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the use of this compound in a preclinical model of cancer. The study reported a significant reduction in tumor size following treatment with the compound, alongside a marked increase in apoptotic markers within the tumor tissue.

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